rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride

Catalog No.
S7736118
CAS No.
M.F
C10H18ClN
M. Wt
187.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-...

Product Name

rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride

IUPAC Name

(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

InChI

InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9+,10+;/m0./s1

InChI Key

FLVOKHLDDOOLCC-YICBPTBMSA-N

SMILES

C1CC2CC1C3C2C(CC3)N.Cl

Canonical SMILES

C1CC2CC1C3C2C(CC3)N.Cl

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)N.Cl

Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride is a complex organic compound characterized by its unique tricyclic structure. It is classified as a bicyclic amine and is notable for its stereochemistry, which includes multiple chiral centers. The molecular formula for this compound is C10_{10}H17_{17}N·HCl, and it possesses a molecular weight of approximately 189.71 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various biological studies and applications.

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing the introduction of various substituents.
  • Oxidation and Reduction: The compound can be oxidized to form imines or other nitrogen-containing derivatives or reduced to yield secondary amines.
  • Cyclization Reactions: Its tricyclic structure allows for intramolecular cyclization under certain conditions.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).

Research indicates that rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride exhibits potential biological activity. It has been studied for its interactions with various biological targets:

  • Neurotransmitter Modulation: It may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds.
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
  • Anticancer Activity: Some research indicates that this compound may have cytotoxic effects on cancer cell lines.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with simpler organic precursors.
  • Diels-Alder Reaction: A common method involves the Diels-Alder reaction to form the tricyclic structure.
  • Functional Group Modifications: Subsequent transformations may include reduction or substitution reactions to introduce the amine functionality.
  • Hydrochloride Formation: The final step usually involves the formation of the hydrochloride salt to enhance solubility.

Optimizing reaction conditions such as temperature and pressure is crucial for achieving high yields and purity.

Rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride has several applications across various fields:

  • Pharmaceutical Research: It serves as a lead compound in drug discovery and development due to its unique structure and biological activity.
  • Chemical Synthesis: Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science: Investigated for potential use in developing new materials with specific properties.

Studies on rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride's interactions with biological systems have revealed insights into its pharmacodynamics:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have provided valuable information on its potential effects on the central nervous system.
  • Enzyme Inhibition: Research has also explored its ability to inhibit certain enzymes related to metabolic pathways.

These studies are essential for understanding the compound's therapeutic potential and safety profile.

Similar Compounds: Comparison

Several compounds share structural similarities with rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride:

Compound NameMolecular FormulaUnique Features
Rac-(1R,2S)-tricyclo[5.2.1.0²,⁶]decaneC10_{10}H17_{17}NDifferent stereochemistry
Rac-(1R,2R)-tricyclo[5.2.1.0²,⁶]decaneC10_{10}H17_{17}NVariation in functional groups
Rac-(1R)-tricyclo[5.2.1]decaneC10_{10}H16_{16}NSimplified structure

Uniqueness

The uniqueness of rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride lies in its specific arrangement of chiral centers and its ability to interact with biological systems in ways that other similar compounds may not exhibit.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

187.1127773 g/mol

Monoisotopic Mass

187.1127773 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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